molecular formula C13H20ClNO B6343943 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride CAS No. 1240590-84-4

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride

Cat. No. B6343943
CAS RN: 1240590-84-4
M. Wt: 241.76 g/mol
InChI Key: XKIUMSIUZDURDD-FXRZFVDSSA-N
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Description

2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride is an organic compound with the molecular formula C10H15ClN2O. It is an intermediate in organic synthesis, with applications in the pharmaceutical industry. This compound has been studied for its potential applications in the field of medicinal chemistry, and its biochemical and physiological effects.

Scientific Research Applications

Mechanistic Insights into Chemical Reactions

The study by Yokoyama (2015) provides insights into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the mechanism of a C6-C2-type model compound. This research contributes to our understanding of the chemical behavior of complex molecules and their potential applications in lignin degradation and biofuel production (T. Yokoyama, 2015).

Environmental Estrogens and Toxicology

The study by Cummings (1997) discusses methoxychlor, a chemical with proestrogenic activity, highlighting the metabolism and toxic effects on fertility and development. This research is crucial for understanding the environmental impact of synthetic chemicals on human health and wildlife (A. Cummings, 1997).

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor ligands, as reviewed by Jůza et al. (2022), includes compounds with structural similarities to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” for the treatment of neuropsychiatric disorders. This highlights the compound's relevance in designing novel therapeutic agents targeting the dopaminergic system (Radomír Jůza, K. Musílek, E. Mezeiova, O. Soukup, J. Korábečný, 2022).

Cancer Therapy

The immunosuppressant FTY720, discussed by Zhang et al. (2013), shows antitumor efficacy in preclinical cancer models. This study underscores the potential for compounds like “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” to be explored for their antitumor properties and mechanisms of action independent of their primary pharmacological targets (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).

Carcinogenic Potential of Thiophene Analogues

The study by Ashby et al. (1978) examines the carcinogenic potential of thiophene analogues, which are structurally related to benzidine and 4-aminobiphenyl. Research in this area provides a foundation for understanding how structural modifications affect carcinogenicity and can inform safety assessments of new chemical entities (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11(2)14-10-4-5-12-6-8-13(15-3)9-7-12;/h4-9,11,14H,10H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIUMSIUZDURDD-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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